2-Methyl-6-trifluoromethyl-pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-trifluoromethyl-pyridin-4-ol is a chemical compound characterized by its molecular formula C7H6F3NO. It is a derivative of pyridine, featuring a methyl group at the second position and a trifluoromethyl group at the sixth position of the pyridine ring, along with a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-trifluoromethyl-pyridin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and trifluoromethylating agents.
Trifluoromethylation: The pyridine ring is trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydroxylation: The trifluoromethylated pyridine undergoes hydroxylation to introduce the hydroxyl group at the fourth position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-trifluoromethyl-pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-Methyl-6-trifluoromethyl-pyridine-4-one or 2-Methyl-6-trifluoromethyl-pyridine-4-carboxylic acid.
Reduction Products: Piperidine derivatives or reduced pyridine derivatives.
Substitution Products: Various amine-substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-6-trifluoromethyl-pyridin-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-6-trifluoromethyl-pyridin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound, making it a valuable component in medicinal chemistry.
Comparison with Similar Compounds
2-Methyl-6-trifluoromethyl-pyrimidin-4-ol
2-(Trifluoromethyl)pyridin-4-ol
2-Methyl-6-trifluoromethyl-pyridine-4-one
2-Methyl-6-trifluoromethyl-pyridine-4-carboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-5(12)3-6(11-4)7(8,9)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQALPDQEXDWADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.